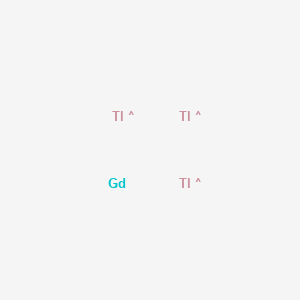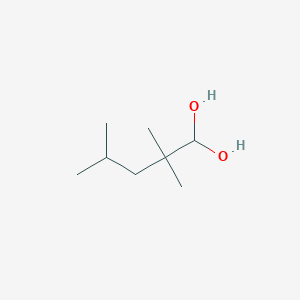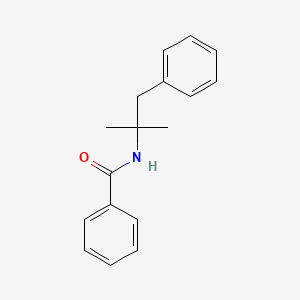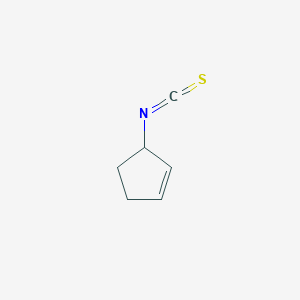![molecular formula C12H10O3 B14648382 Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- CAS No. 53948-58-6](/img/structure/B14648382.png)
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an oxirene ring fused to a naphthalene backbone, and two methyl groups at the 1a and 7a positions. The molecular formula for this compound is C12H10O3, and it has a molecular weight of 202.21 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,4-naphthoquinone with an epoxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the formation of the oxirene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to obtain the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxirene ring to a diol.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydroxy derivatives.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
Applications De Recherche Scientifique
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- involves its interaction with various molecular targets. The oxirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-: Similar structure but with one methyl group.
2,3-Epoxy-2,3-dihydro-1,4-naphthoquinone: Lacks the additional methyl groups.
Menadione-2,3-epoxide: Another related compound with different substituents.
Uniqueness
Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a,7a-dimethyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two methyl groups at the 1a and 7a positions can affect the compound’s stability and interaction with other molecules, making it distinct from its analogs.
Propriétés
Numéro CAS |
53948-58-6 |
|---|---|
Formule moléculaire |
C12H10O3 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1a,7a-dimethylnaphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C12H10O3/c1-11-9(13)7-5-3-4-6-8(7)10(14)12(11,2)15-11/h3-6H,1-2H3 |
Clé InChI |
FYKKAKRDATZSDN-UHFFFAOYSA-N |
SMILES canonique |
CC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


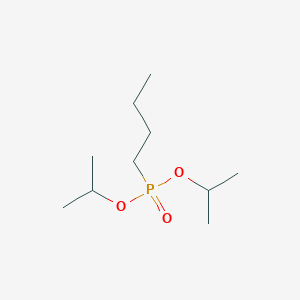

![Ethyl 3-[(E)-(hydrazinylmethylidene)amino]benzoate](/img/structure/B14648315.png)
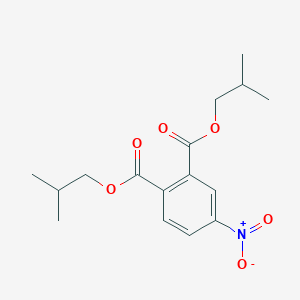
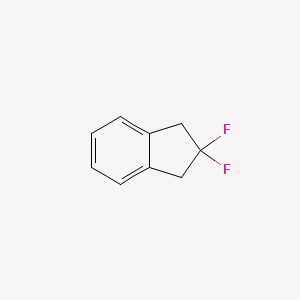
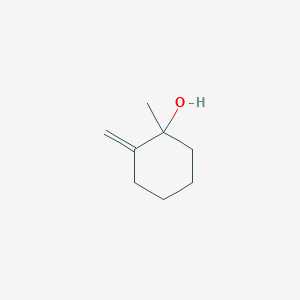
![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
![Dichloro(chlorosulfanyl)[(trifluoromethyl)selanyl]methane](/img/structure/B14648357.png)
